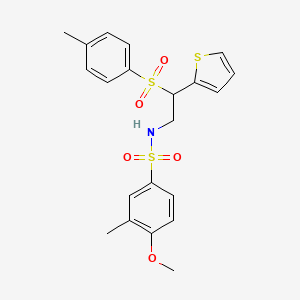
4-methoxy-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MTSET and is widely used as a reagent in protein modification studies.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- The compound has potential applications in photodynamic therapy for cancer treatment. A related zinc phthalocyanine derivative, substituted with benzenesulfonamide groups, showed promising properties as a Type II photosensitizer. Its high singlet oxygen quantum yield and good fluorescence properties make it suitable for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Certain benzenesulfonamide derivatives, similar in structure to the compound , have demonstrated cytotoxic activities and potential as carbonic anhydrase inhibitors. These properties may be crucial for further anti-tumor activity studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Crystal Structure Analysis
- The crystal structures of related benzenesulfonamide compounds have been analyzed for their supramolecular architecture, providing insights into their chemical interactions and potential applications in various fields (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).
Antifungal Screening
- Benzenesulfonamide derivatives have been synthesized and screened for antifungal activity, showing potent effects against specific fungi. This indicates potential applications in antifungal therapies or agricultural fungicides (Gupta & Halve, 2015).
Photocatalytic Applications
- Similar benzenesulfonamide derivatives have been found to have photosensitizing abilities suitable for photocatalytic applications, making them candidates for environmental and industrial applications (Öncül, Öztürk, & Pişkin, 2021).
Chemosensor Development
- Compounds structurally similar to 4-methoxy-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide have been used to develop chemosensors for detecting specific metal ions, such as silver ions. This can have applications in environmental monitoring and analytical chemistry (Tharmaraj, Devi, & Pitchumani, 2012).
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S3/c1-15-6-8-17(9-7-15)29(23,24)21(20-5-4-12-28-20)14-22-30(25,26)18-10-11-19(27-3)16(2)13-18/h4-13,21-22H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEQCJOKRBLFEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)C)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2380587.png)

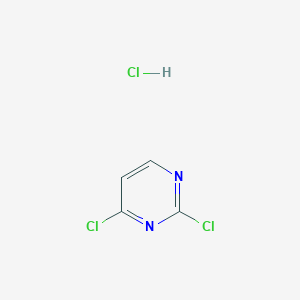
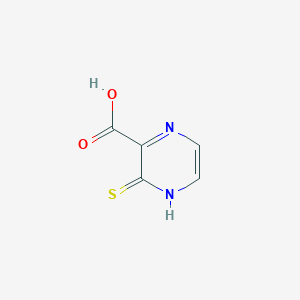

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2380597.png)
![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide](/img/structure/B2380598.png)
![[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine](/img/structure/B2380599.png)

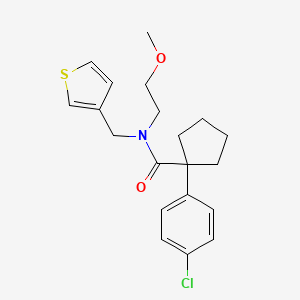
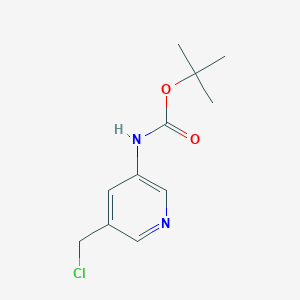
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380606.png)